An In-Depth Technical Guide to 1-(3-Methoxyphenyl)butan-2-one: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 1-(3-Methoxyphenyl)butan-2-one: Structure, Properties, and Synthesis
Abstract: This technical guide provides a comprehensive overview of 1-(3-Methoxyphenyl)butan-2-one, a functionalized aryl ketone of interest to researchers in synthetic chemistry and drug development. The document delineates its chemical structure, physicochemical properties, and detailed spectroscopic profile for unambiguous identification. Furthermore, it proposes a robust synthetic pathway, discusses its chemical reactivity, and explores its potential applications as a versatile chemical intermediate. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the design and synthesis of complex organic molecules.
Chemical Identity and Molecular Structure
1-(3-Methoxyphenyl)butan-2-one is an organic compound featuring a butanone chain attached to a methoxy-substituted phenyl group. The placement of the methoxy group at the meta position of the benzene ring influences the molecule's electronic properties and reactivity, making it a distinct isomer from its ortho and para counterparts.
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IUPAC Name: 1-(3-methoxyphenyl)butan-2-one[1]
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Synonyms: 3-methoxyphenyl-2-butanone, 2-Butanone, 1-(3-methoxyphenyl)-[1]
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CAS Number: 23037-58-3[1]
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Molecular Formula: C₁₁H₁₄O₂[1]
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Canonical SMILES: CCC(=O)CC1=CC(=CC=C1)OC[1]
Below is a two-dimensional representation of the molecular structure.
Figure 1: 2D structure of 1-(3-Methoxyphenyl)butan-2-one.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, application, and integration into synthetic workflows. The key computed and available experimental properties for 1-(3-Methoxyphenyl)butan-2-one are summarized below.
| Property | Value | Source |
| Molecular Weight | 178.23 g/mol | [1][2] |
| Exact Mass | 178.099379685 Da | [1] |
| Appearance | No data available | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Flash Point | No data available | [2] |
| Solubility | No data available | [2] |
The absence of extensive experimental data highlights the compound's status as a specialized chemical intermediate rather than a bulk commodity. Standard laboratory practice dictates treating substances with unknown properties with caution.
Spectroscopic Profile for Structural Elucidation
For unambiguous characterization, a combination of spectroscopic techniques is essential. The following sections detail the expected spectral signatures for 1-(3-Methoxyphenyl)butan-2-one based on its molecular structure and established principles of organic spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups. For this molecule, the most prominent absorption bands are predicted as follows:
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~1715 cm⁻¹: A strong, sharp absorbance characteristic of a C=O (carbonyl) stretch from a saturated aliphatic ketone.[3]
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~2850-3000 cm⁻¹: C-H stretching vibrations from the alkyl (ethyl and methylene) groups.
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~3000-3100 cm⁻¹: Aromatic C-H stretching vibrations.
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~1585-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.
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~1250 cm⁻¹ and ~1040 cm⁻¹: Strong C-O stretching bands characteristic of an aryl alkyl ether (the methoxy group).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Proton NMR provides detailed information about the hydrogen environments in the molecule. The expected signals are:
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~1.0 ppm (triplet, 3H): The terminal methyl protons (-CH₂CH₃ ) of the ethyl group, split by the adjacent methylene group.
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~2.4 ppm (quartet, 2H): The methylene protons (-CH₂ CH₃) of the ethyl group, split by the terminal methyl group.
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~3.7 ppm (singlet, 2H): The methylene protons adjacent to the aromatic ring (Ar-CH₂ -CO), which appear as a singlet as there are no adjacent protons.
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~3.8 ppm (singlet, 3H): The protons of the methoxy group (-OCH₃ ).
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~6.7-7.2 ppm (multiplet, 4H): Four distinct signals corresponding to the protons on the 1,3-disubstituted benzene ring. The meta-substitution pattern will result in a complex splitting pattern.
¹³C NMR: Carbon NMR reveals the number of unique carbon environments.
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~210 ppm: The carbonyl carbon (C=O), which is typically found far downfield.
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~160 ppm: The aromatic carbon directly attached to the methoxy group (C-OCH₃).
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~110-130 ppm: The remaining aromatic carbons.
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~55 ppm: The methoxy group carbon (-OCH₃).
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~50 ppm: The methylene carbon adjacent to the aromatic ring (Ar-C H₂-CO).
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~35 ppm: The methylene carbon of the ethyl group (-C H₂CH₃).
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~8 ppm: The terminal methyl carbon of the ethyl group (-CH₂C H₃).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
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Molecular Ion (M⁺): A peak at m/z = 178, corresponding to the molecular weight of the compound.
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Key Fragments: Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for ketones. This would lead to the loss of an ethyl radical (•CH₂CH₃) or a 3-methoxybenzyl radical (•CH₂-Ar-OCH₃). A major fragment is expected at m/z = 121 , corresponding to the stable 3-methoxybenzyl cation [CH₂C₆H₄OCH₃]⁺. Another significant fragment would be observed at m/z = 57 corresponding to the ethylcarbonyl cation [CH₃CH₂CO]⁺.
Synthesis and Reactivity
Proposed Synthetic Workflow: α-Alkylation
The proposed synthesis involves the deprotonation of 2-butanone to form its enolate, followed by nucleophilic attack on 3-methoxybenzyl bromide. This two-step process is efficient for constructing the target molecule.
Figure 2: Proposed synthetic workflow for 1-(3-Methoxyphenyl)butan-2-one.
Experimental Protocol (Hypothetical)
Objective: To synthesize 1-(3-Methoxyphenyl)butan-2-one via α-alkylation.
Materials:
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Diisopropylamine
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n-Butyllithium (n-BuLi) in hexanes
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Anhydrous Tetrahydrofuran (THF)
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2-Butanone
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3-Methoxybenzyl bromide
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to form a clear solution of lithium diisopropylamide (LDA).
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Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Add 2-butanone (1.0 equivalent) dropwise. The causality here is critical: adding the ketone to the strong, non-nucleophilic base ensures rapid and complete deprotonation to form the kinetic enolate, minimizing self-condensation side reactions. Stir for 1 hour at -78 °C.
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Alkylation: Add a solution of 3-methoxybenzyl bromide (1.0 equivalent) in anhydrous THF dropwise to the enolate solution at -78 °C. The benzyl bromide is an excellent electrophile for the Sₙ2 reaction with the enolate nucleophile.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the pure 1-(3-Methoxyphenyl)butan-2-one.
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Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 3.0.
Potential Applications in Research and Development
While specific applications for 1-(3-Methoxyphenyl)butan-2-one are not widely documented, its structure is analogous to compounds with significant utility in various fields.
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Synthetic Intermediate: Its primary value lies in its role as a versatile building block. The ketone functionality can be manipulated through reactions such as reduction to an alcohol, reductive amination to form amines, or further alkylation. These transformations allow for the construction of more complex molecular scaffolds for pharmaceutical and agrochemical research.[4]
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Fragrance and Flavor Research: Structurally related compounds, such as 4-(4-methoxyphenyl)-2-butanone (anise ketone), are valued in the fragrance industry for their pleasant aromatic properties.[4] 1-(3-Methoxyphenyl)butan-2-one could be investigated as a novel fragrance component or a precursor to such molecules.
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Bioactivity Screening: Compounds like Zingerone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone), found in ginger, exhibit notable antioxidant and anti-inflammatory properties.[5] As a structural analog, 1-(3-Methoxyphenyl)butan-2-one could be a candidate for biological screening programs to identify new therapeutic leads.
Safety and Handling
According to the available Safety Data Sheet (SDS), specific toxicological data for 1-(3-Methoxyphenyl)butan-2-one is limited.[2] Therefore, it must be handled with the standard precautions for a research chemical of unknown toxicity.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN 166(EU) or NIOSH (US) standards, and a lab coat.[2]
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2] Avoid contact with skin and eyes.[2] Use non-sparking tools and prevent the buildup of electrostatic charge.[2]
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Fire Safety: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[2]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
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Disposal: Dispose of the material through a licensed chemical destruction facility. Do not allow it to enter drains or sewer systems.[2]
References
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PubChem. 1-(3-Methoxyphenyl)butan-2-one | C11H14O2 | CID 13415859. [Link]
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PrepChem.com. Synthesis of 4-(3-methoxyphenyl)-2-butanone. [Link]
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UCLA Chemistry. Spectroscopy Tutorial: Examples - Example 1. [Link]
